molecular formula C8H8Br2N2O B11820043 N-(4-amino-2-bromophenyl)-2-bromoacetamide

N-(4-amino-2-bromophenyl)-2-bromoacetamide

Katalognummer: B11820043
Molekulargewicht: 307.97 g/mol
InChI-Schlüssel: NQBLGEDOMUSVCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-amino-2-bromophenyl)-2-bromoacetamide is a chemical compound with the molecular formula C8H8Br2N2O. It is characterized by the presence of both amino and bromo functional groups attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-bromophenyl)-2-bromoacetamide typically involves the bromination of 4-aminoacetophenone followed by acylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for the acylation step. The reaction is usually carried out under reflux conditions to ensure complete bromination and acylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-amino-2-bromophenyl)-2-bromoacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction reactions can produce nitro or amine derivatives, respectively.

Wissenschaftliche Forschungsanwendungen

N-(4-amino-2-bromophenyl)-2-bromoacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-amino-2-bromophenyl)-2-bromoacetamide involves its interaction with specific molecular targets and pathways. The amino and bromo groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-bromophenol: Similar in structure but lacks the acetamide group.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and is used for its antimicrobial properties.

Uniqueness

N-(4-amino-2-bromophenyl)-2-bromoacetamide is unique due to the presence of both amino and bromo groups on the phenyl ring, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C8H8Br2N2O

Molekulargewicht

307.97 g/mol

IUPAC-Name

N-(4-amino-2-bromophenyl)-2-bromoacetamide

InChI

InChI=1S/C8H8Br2N2O/c9-4-8(13)12-7-2-1-5(11)3-6(7)10/h1-3H,4,11H2,(H,12,13)

InChI-Schlüssel

NQBLGEDOMUSVCQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)Br)NC(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.